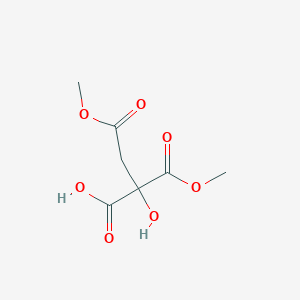
5-Bromo-8-fluoroisoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H6BrFN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoroisoquinolin-3-amine can be achieved through several methods. One common synthetic route involves the reaction of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetimidamide with sulfuric acid in dichloromethane at 80°C for 16 hours. The reaction mixture is then cooled, diluted with ethyl acetate, quenched with ice-water, and neutralized with sodium bicarbonate solution. The organic phase is washed with water, dried over sodium sulfate, and evaporated. The residue is purified to obtain the desired product as a pale yellow solid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-fluoroisoquinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dichloromethane, sulfuric acid, and sodium bicarbonate. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-8-fluoroisoquinolin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-fluoroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Bromo-8-fluoroisoquinolin-3-amine include other isoquinoline derivatives, such as:
- 8-Bromo-5-fluoroisoquinolin-3-amine
- 5,7-Dibromo-8-hydroxyquinoline
- Quinolinyl-pyrazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C9H6BrFN2 |
|---|---|
Peso molecular |
241.06 g/mol |
Nombre IUPAC |
5-bromo-8-fluoroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13) |
Clave InChI |
FEXYTCYZUVXRNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(N=CC2=C1F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
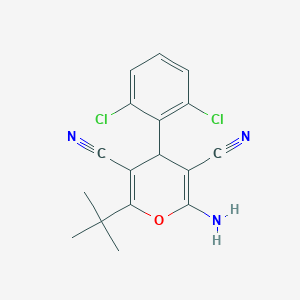


![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)
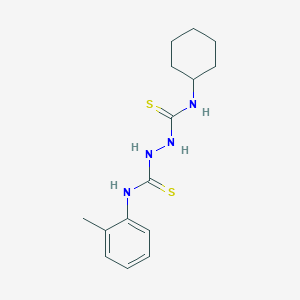
![Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate](/img/structure/B12444200.png)
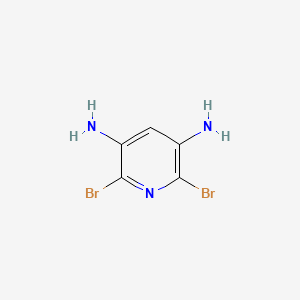
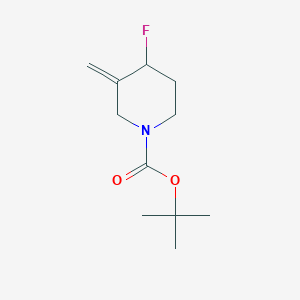
![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)
